N-(3-fluorobenzyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide N-(3-fluorobenzyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9680561
InChI: InChI=1S/C20H17F2N3O3/c1-28-15-5-6-16(17(22)10-15)18-7-8-20(27)25(24-18)12-19(26)23-11-13-3-2-4-14(21)9-13/h2-10H,11-12H2,1H3,(H,23,26)
SMILES: COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC(=CC=C3)F)F
Molecular Formula: C20H17F2N3O3
Molecular Weight: 385.4 g/mol

N-(3-fluorobenzyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

CAS No.:

Cat. No.: VC9680561

Molecular Formula: C20H17F2N3O3

Molecular Weight: 385.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3-fluorobenzyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide -

Specification

Molecular Formula C20H17F2N3O3
Molecular Weight 385.4 g/mol
IUPAC Name 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-[(3-fluorophenyl)methyl]acetamide
Standard InChI InChI=1S/C20H17F2N3O3/c1-28-15-5-6-16(17(22)10-15)18-7-8-20(27)25(24-18)12-19(26)23-11-13-3-2-4-14(21)9-13/h2-10H,11-12H2,1H3,(H,23,26)
Standard InChI Key KGFONEPNSLQCIT-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC(=CC=C3)F)F
Canonical SMILES COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC(=CC=C3)F)F

Introduction

Synthesis and Preparation

The synthesis of N-(3-fluorobenzyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step reactions that require careful control of conditions to achieve the desired product. While specific synthesis protocols for this compound are not widely documented, related compounds often involve reactions such as nucleophilic substitutions, condensations, or cyclizations.

Biological Activity and Potential Applications

Although specific biological activity data for N-(3-fluorobenzyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide are scarce, compounds with similar structures have been explored for various pharmacological activities. For instance, fluorinated compounds are often studied for their potential as antitubercular agents or anticancer drugs due to their ability to modulate biological pathways effectively .

Research Findings and Future Directions

Given the limited availability of specific research findings on this compound, future studies could focus on its synthesis optimization, biological screening, and structure-activity relationship (SAR) analysis. The presence of fluorine and methoxy groups suggests potential for interaction with biological targets, making it a candidate for further investigation in medicinal chemistry.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator